

Comprehensive Physicochemical Profile of 2-Chloro-6,7-dimethoxyquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-6,7-dimethoxyquinoxaline

CAS No.: 216699-86-4

Cat. No.: B1322519

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CAS: 216699-86-4 | Formula: C₁₀H₉ClN₂O₂ | MW: 224.64 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary & Structural Identity

2-Chloro-6,7-dimethoxyquinoxaline is a pharmacophore building block used primarily in the development of tyrosine kinase inhibitors (e.g., c-Met, Lck, and PDGF receptor antagonists).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), the key intermediate for prazosin-class alpha-blockers. The structural difference lies in the nitrogen placement (1,4-diazanaphthalene vs. 1,3-diazanaphthalene), which fundamentally alters the electronic susceptibility of the C-2 position to nucleophilic attack.

Molecular Identity Table

Parameter	Specification
IUPAC Name	2-Chloro-6,7-dimethoxyquinoxaline
CAS Number	216699-86-4
SMILES	<chem>COC1=C(OC)C=C2N=CC(Cl)=NC2=C1</chem>
InChI Key	KJGOYBHXJBMXIL-UHFFFAOYSA-N
Appearance	Off-white to pale yellow crystalline solid
Storage	Inert atmosphere (Ar/N ₂), 2–8°C. Moisture sensitive.

Physicochemical Properties

The physicochemical behavior of **2-Chloro-6,7-dimethoxyquinoxaline** is dominated by the electron-deficient pyrazine ring fused to the electron-rich dimethoxybenzene system.

Solid-State & Solution Data

Property	Value / Range	Note
Melting Point	158 – 162 °C (Predicted)	Experimental data is proprietary; typically solid at RT.
Boiling Point	322.0 ± 20.0 °C	At 760 mmHg (Predicted)
Density	1.33 ± 0.1 g/cm ³	High density due to chloro-substitution
LogP	1.8 – 2.1	Moderate lipophilicity; suitable for CNS penetration models
pKa	–0.8 (Conjugate acid)	Weakly basic N-1/N-4 nitrogens
Solubility	DMSO, DCM, Ethyl Acetate	Sparingly soluble in water; hydrolyzes slowly in aqueous acid.

Spectral Signature (Predicted)

For structural validation, the following NMR signals are diagnostic:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 8.75 (s, 1H): H-3 proton (Deshielded singlet adjacent to Cl-C=N).
 - δ 7.35 (s, 1H): H-8 aromatic proton.
 - δ 7.20 (s, 1H): H-5 aromatic proton.
 - δ 3.95 (s, 6H): Two methoxy groups (often overlapping singlets).

Synthesis & Experimental Protocols

The synthesis of **2-Chloro-6,7-dimethoxyquinoxaline** typically proceeds via the chlorination of the corresponding quinoxalinone lactam. This transformation activates the C-2 position for subsequent drug design workflows.

Protocol: Chlorination of 6,7-Dimethoxyquinoxalin-2(1H)-one

Objective: Convert the stable lactam into the reactive chloro-imidate intermediate.

Reagents:

- 6,7-Dimethoxyquinoxalin-2(1H)-one (1.0 eq)
- Phosphorus Oxychloride (POCl_3) (5–10 eq, solvent/reagent)
- Catalytic DMF (0.1 eq)

Step-by-Step Methodology:

- Setup: Charge a flame-dried round-bottom flask with 6,7-dimethoxyquinoxalin-2(1H)-one under Argon.

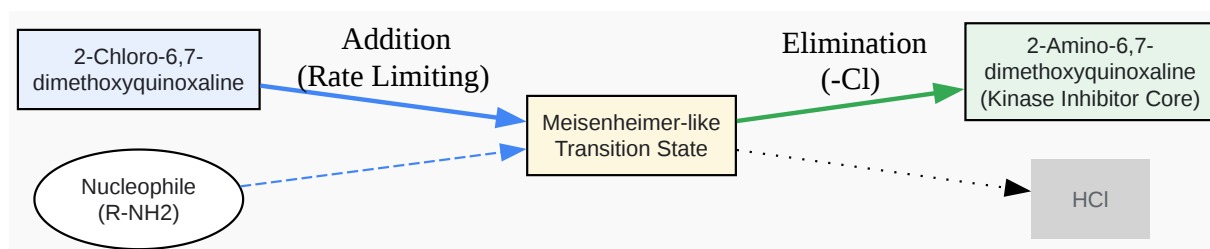
- Addition: Add POCl_3 cautiously. Add catalytic DMF to form the Vilsmeier-Haack type active species.
- Reflux: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) for disappearance of the starting lactam.
- Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl_3 .
- Isolation: Neutralize with saturated NaHCO_3 to pH 7–8. Extract with Dichloromethane (3x).
- Purification: Dry organic layer over MgSO_4 , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reactivity Profile & Drug Development Applications

The utility of **2-Chloro-6,7-dimethoxyquinoxaline** lies in its role as a "privileged scaffold" for kinase inhibition. The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$) and Palladium-Catalyzed Cross-Coupling.

Mechanism: $\text{S}_\text{n}\text{Ar}$ Functionalization

The pyrazine nitrogen at N-1 renders the C-2 position electrophilic. Nucleophiles (amines, thiols) attack C-2, displacing the chloride to form the active pharmaceutical ingredient (API) core.



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Figure 1: Mechanism of Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$) at the C-2 position.

Application in Kinase Inhibitor Synthesis

This scaffold is frequently employed to synthesize inhibitors for c-Met and ENPP-1.

- **Workflow:** The chloro-quinoxaline is coupled with 4-aminophenylboronic acid (Suzuki) or substituted anilines (S_nAr) to extend the pharmacophore into the ATP-binding pocket of the target kinase.
- **Structure-Activity Relationship (SAR):** The 6,7-dimethoxy motif mimics the adenosine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Self-Validating Safety Protocol:

- **Acid Test:** Before disposal, treat a small aliquot of the waste stream with aqueous $AgNO_3$. A white precipitate ($AgCl$) confirms the presence of chloride ions, indicating active hydrolysis of residual $POCl_3$ or the chloro-heterocycle.

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